molecular formula C18H18N2O2 B1613475 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol CAS No. 919101-04-5

6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol

Cat. No.: B1613475
CAS No.: 919101-04-5
M. Wt: 294.3 g/mol
InChI Key: GLGAFLIVZSLLEI-UHFFFAOYSA-N
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Description

The compound 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol is a bicyclic molecule featuring a strained azabicyclo[3.1.0]hexane core fused with an oxa (oxygen) bridge. Key structural elements include:

  • Bicyclo[3.1.0]hexane skeleton: A three-membered cyclopropane ring fused to a five-membered oxazolidine ring.
  • Substituents: A phenyl group at position 6 and a 3-phenylaziridine moiety at position 2.
  • Functional groups: A hydroxyl group at position 4 and an aziridine ring (a three-membered amine-containing ring).

Its closest analogs are found in azabicyclo[3.1.0]hexane derivatives, which are explored in medicinal chemistry for their conformational rigidity and ability to mimic transition states in enzymatic reactions .

Properties

IUPAC Name

6-phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-18-16-15(12-9-5-2-6-10-12)20(16)17(22-18)14-13(19-14)11-7-3-1-4-8-11/h1-10,13-19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGAFLIVZSLLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N2)C3N4C(C4C5=CC=CC=C5)C(O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648401
Record name 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919101-04-5
Record name 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenylaziridine-2-carboxaldehyde dimer
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Preparation Methods

General Synthetic Strategy Overview

The synthesis typically proceeds via the following key stages:

  • Formation of aziridine intermediates through nucleophilic ring-opening or azide displacement reactions.
  • Construction of the bicyclic 3-oxa-1-azabicyclo[3.1.0]hexane core via cyclization and reduction steps.
  • Functionalization to install the phenyl substituents and hydroxyl groups at precise positions.

Detailed Stepwise Preparation

Preparation of Aziridine Intermediate

One common approach starts with the nucleophilic opening of an epoxide precursor by azide ion, followed by reduction and cyclization to yield the aziridine ring:

  • Epoxide Opening: A 3-phenyloxirane-2-carboxylic acid ethyl ester is reacted with sodium azide and ammonium chloride in ethanol at 65°C for 5 hours. This step yields an azido alcohol intermediate with high purity, confirmed by GC and NMR analysis.

  • Azide Reduction and Cyclization: The azido alcohol is then treated with triphenylphosphine in anhydrous dimethylformamide (DMF) at 0°C to room temperature for about 90 minutes. This step converts the azide to an amine and facilitates intramolecular cyclization forming the aziridine ring.

  • Yield and Purity: The azido alcohol intermediate is typically obtained in 95% yield over two steps as a yellow oil, pure by NMR. The subsequent aziridine formation proceeds efficiently under mild conditions.

Formation of the 3-oxa-1-azabicyclo[3.1.0]hexane Core

  • Reduction of Aziridine-2,3-dicarboxylate: (S,S)-diethyl aziridine-2,3-dicarboxylate is reduced with sodium borohydride in ethanol at 0°C for approximately 2 hours, yielding (2S,3S)-ethyl 3-(hydroxymethyl)aziridine-2-carboxylate. The reaction is quenched with phosphate buffer and extracted, producing the compound in 84% yield after chromatographic purification.

  • Protection and Further Functionalization: The hydroxyl group can be protected using tert-butyldimethylsilyl chloride (TBDMSCl) and DMAP in dichloromethane at 0°C to room temperature, yielding silyl-protected derivatives with nearly quantitative yield (99%).

  • Cyclization to Bicyclic System: The aziridine aldehyde intermediates are subjected to indium-mediated allylation using allyl bromide in a 1:1 mixture of water and tetrahydrofuran (THF) at room temperature. This step promotes ring closure and formation of the bicyclic system.

  • Final Functional Group Adjustments: Subsequent heating with thiols or other nucleophiles can introduce further substituents, completing the synthesis of the target bicyclic compound.

Reaction Conditions and Solvent Effects

  • The azide opening of epoxides is performed in ethanol at 65°C, a protic solvent facilitating nucleophilic attack.

  • Reduction and cyclization steps are carried out in aprotic solvents such as DMF or toluene, often at low temperatures (-78°C to 0°C) to control reaction rates and selectivity.

  • Protection reactions use dichloromethane at low temperatures to prevent side reactions.

  • Indium-mediated allylation reactions proceed efficiently in mixed aqueous-organic solvents (H2O/THF) at ambient temperature.

Representative Data Table of Key Steps

Step Reagents/Conditions Yield (%) Notes
Epoxide opening NaN3, NH4Cl, EtOH, 65°C, 5 h ~95 Pure azido alcohol intermediate
Azide reduction & cyclization PPh3, DMF, 0°C to RT, 90 min High Formation of aziridine ring
Reduction of aziridine dicarboxylate NaBH4, EtOH, 0°C, 2 h 84 Hydroxymethyl aziridine intermediate
Hydroxyl protection TBDMSCl, DMAP, CH2Cl2, 0°C to RT, 1 h 99 Silyl-protected derivative
Allylation/cyclization Indium, allyl bromide, H2O/THF (1:1), RT, 1 h Moderate to High Formation of bicyclic core

Research Findings and Mechanistic Insights

  • The aziridine formation via azide displacement is highly efficient and selective, avoiding harsh conditions that could degrade sensitive bicyclic structures.

  • Protection of hydroxyl groups is crucial for subsequent steps to prevent side reactions and improve yields.

  • Indium-mediated allylation is a mild and effective method for constructing the bicyclic 3-oxa-1-azabicyclo[3.1.0]hexane framework, allowing for good stereocontrol.

  • The overall synthetic route benefits from the use of mild reagents, controlled temperatures, and stepwise protection/deprotection strategies to achieve high purity and yield of the target compound.

Alternative Approaches and Related Syntheses

  • Other methods for synthesizing 3-azabicyclo[3.1.0]hexane derivatives involve 1,3-dipolar cycloaddition reactions between azomethine ylides and cyclopropenes, generating bis-spirocyclic derivatives with moderate to good yields and high diastereoselectivity. These approaches utilize stable azomethine ylide precursors and cyclopropene dipolarophiles under reflux in aprotic solvents such as tetrahydrofuran, 1,4-dioxane, or acetonitrile at around 65°C.

  • The choice of solvent critically affects the yield and conversion; alcohol solvents are unsuitable due to proton transfer reactions that deactivate the azomethine ylide intermediates.

  • Density functional theory (DFT) studies support the mechanistic pathways of these cycloadditions, highlighting the frontier molecular orbital interactions that govern selectivity and reactivity.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of aziridine derivatives.

Scientific Research Applications

6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol involves its interaction with molecular targets through its aziridine ring. The aziridine moiety is known for its ability to alkylate DNA, which can lead to various biological effects . The compound’s bicyclic structure also contributes to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural analogs of the target compound, focusing on bicyclic cores, substituents, and functional groups:

Compound Name Bicyclic Core Key Substituents Biological Activity/Application Reference
6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol (Target) 3-Oxa-1-azabicyclo[3.1.0] Phenyl (C6), 3-phenylaziridine (C2), hydroxyl (C4) Not explicitly reported
(2S,4S,5R,6S)-6-Isobutyl-2-((2R,3S)-3-isobutylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol 3-Oxa-1-azabicyclo[3.1.0] Isobutyl groups (C2 and C6), hydroxyl (C4) Intermediate in multicomponent reactions
Boceprevir 3-Azabicyclo[3.1.0] Cyclobutane, tert-butylcarbamoyl, methyl-valyl Antiviral (SARS-CoV-2 Mpro inhibitor)
Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate 3-Azabicyclo[3.1.0] Ethyl ester (C6) Intermediate in drug discovery
Exo-2-azabicyclo[2.2.2]oct-5-ol derivatives 2-Azabicyclo[2.2.2] Hydroxyl, diphenylpropyl, oxadiazole Antihypertensive agents

Key Observations :

  • The target compound’s 3-oxa-1-azabicyclo[3.1.0] core distinguishes it from other azabicyclo derivatives (e.g., 3-azabicyclo[3.1.0] in Boceprevir or 2-azabicyclo[2.2.2] in Searle & Co.’s derivatives).
  • Substituent Diversity : The phenyl-aziridine group in the target compound is unique compared to isobutyl () or ester () substituents in analogs.
Pharmacological Potential
  • Boceprevir : Demonstrates that azabicyclo[3.1.0] systems can inhibit viral proteases (e.g., SARS-CoV-2 Mpro) .
  • Aziridine-Containing Compounds : The 3-phenylaziridine group in the target compound may confer reactivity toward nucleophilic targets, similar to aziridine-based covalent inhibitors .

Biological Activity

6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol is a complex organic compound that has garnered interest due to its unique bicyclic structure and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including base-promoted intramolecular additions of vinyl cyclopropanecarboxamides, leading to the formation of this bicyclic structure .

Synthetic Route Overview

StepReagentsConditions
1Vinyl cyclopropanecarboxamidesBase-promoted reaction
2PurificationColumn chromatography

Biological Activity

The biological activity of this compound is primarily attributed to its aziridine moiety, known for its ability to alkylate DNA, potentially leading to various biological effects such as antitumor activity .

The mechanism through which this compound exerts its effects involves:

  • DNA Alkylation : The aziridine ring can form covalent bonds with nucleophilic sites on DNA, disrupting replication and transcription processes.
  • Cell Cycle Interference : By modifying DNA, the compound may induce cell cycle arrest, thereby inhibiting cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds with similar structures:

  • Antitumor Activity : Research has shown that aziridine-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa have demonstrated inhibition of tumor growth in preclinical models .
  • Cytostatic Effects : A study on related compounds indicated that they may exert cytostatic rather than cytotoxic effects, suggesting a potential for therapeutic applications without extensive cellular damage .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa, it is beneficial to compare it with similar compounds known for their biological activities:

CompoundStructure TypeNotable Activity
FicellomycinAziridine AlkaloidAntibiotic
Duocarmycin SABicyclic StructureAntitumor
YatakemycinAziridine-containingAntimicrobial

Q & A

Basic: What are the recommended synthetic routes for preparing 6-phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol?

The synthesis of bicyclic aziridine derivatives typically involves multistep reactions, including cycloadditions or ring-closure strategies. For example, stereoselective synthesis of similar 3-azabicyclo[3.1.0]hexanes can be achieved via reductive amination or ketone functionalization, as demonstrated in studies using 2-oxo-1-phenyl-3-azabicyclo[3.1.0]hexane precursors . Key steps include:

  • Aziridine ring formation : Use of dichlorovinyl intermediates or nitrobutadienes for regioselective cyclization .
  • Oxa-azabicyclo backbone assembly : Ring-closure via nucleophilic substitution or [3+2] cycloadditions, optimized for stereochemical control .
  • Characterization : Confirm regiochemistry and stereochemistry using NMR (e.g., NOESY for cis/trans isomer discrimination) and molecular modeling .

Basic: How can the stereochemistry of this compound be experimentally validated?

Stereochemical assignment requires a combination of spectroscopic and computational methods:

  • NMR analysis : Utilize coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to distinguish axial/equatorial substituents. For instance, studies on cis/trans-2-substituted 3-azabicyclohexanes resolved stereochemistry via 1^1H-1^1H coupling patterns and NOESY cross-peaks .
  • Molecular modeling : Compare experimental NMR data with density functional theory (DFT)-calculated chemical shifts to validate configurations .

Advanced: What are the dominant reaction pathways for ring-opening or functionalization of the aziridine moiety in this compound?

The aziridine ring is highly reactive due to strain. Key pathways include:

  • Nucleophilic ring-opening : React with thiols, amines, or carboxylates to form substituted derivatives. For example, 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones undergo regioselective ring-opening with amines to yield aziridinyl ureas or aminomethyl oxazolidinones .
  • Electrophilic activation : Use Lewis acids (e.g., BF₃·OEt₂) to facilitate reactions with epoxides or carbonyl compounds .
  • Contradiction resolution : If unexpected products arise (e.g., competing ring-opening at different positions), employ kinetic studies or isotopic labeling to trace mechanistic pathways .

Advanced: How can regioselectivity challenges in derivatizing the bicyclic scaffold be addressed?

Regioselectivity is influenced by steric and electronic factors:

  • Steric control : Bulky substituents on the phenyl group may direct reactions to less hindered positions. For example, regioselective functionalization of nitrobutadienes with azabicyclohexanes favors attack at the less substituted carbon .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at specific sites. Computational tools (e.g., Fukui indices) predict reactive hotspots .
  • Experimental validation : Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature) to optimize selectivity .

Advanced: What strategies are effective for resolving contradictions in spectral data during structural elucidation?

Conflicting NMR or mass spectrometry data may arise from dynamic processes or impurities:

  • Dynamic NMR (DNMR) : Detect conformational exchange in azabicyclohexanes by variable-temperature NMR (e.g., coalescence of signals) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out isobaric impurities .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, particularly for stereoisomers .

Advanced: How can the biological activity of derivatives be systematically evaluated?

Design a tiered screening approach:

  • In silico docking : Prioritize derivatives by simulating binding to target proteins (e.g., enzymes relevant to aziridine’s antibacterial or anticancer potential) .
  • In vitro assays : Test cytotoxicity (e.g., MTT assay) and mechanism-specific activity (e.g., enzyme inhibition). For azabicyclohexanes, focus on targets like penicillin-binding proteins or DNA repair enzymes .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., phenyl vs. alkyl groups) with bioactivity trends .

Basic: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of aziridine vapors, which are potentially mutagenic .
  • Waste disposal : Quench reactive intermediates (e.g., with aqueous ethanol) before disposal to prevent exothermic reactions .

Advanced: What computational tools are recommended for predicting reactivity or stability?

  • DFT calculations : Use Gaussian or ORCA to model transition states and activation energies for ring-opening reactions .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .
  • Cheminformatics platforms : Employ Schrödinger Suite or MOE for virtual screening of derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol
Reactant of Route 2
6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol

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